molecular formula C8H11ClF2N2O3S B8037360 3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride

3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B8037360
M. Wt: 288.70 g/mol
InChI Key: WQONESWVUWQTIP-UHFFFAOYSA-N
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Description

3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a sulfonyl chloride group, an ethyl group, and a difluoroethoxy methyl group, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoroethoxy Methyl Group: This step involves the reaction of the pyrazole intermediate with a difluoroethoxy methylating agent, such as difluoromethyl ether, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the difluoroethoxy methyl group.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonate Thioesters: Formed from the reaction with thiols.

    Coupled Products: Formed from cross-coupling reactions with aryl or alkyl halides.

Scientific Research Applications

3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules through sulfonylation.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, enzymes, and other cellular components, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

    3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.

    3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

The unique combination of the difluoroethoxy methyl group, the ethyl group, and the sulfonyl chloride group in 3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride imparts distinct reactivity and properties that make it valuable for specific synthetic and industrial applications

Properties

IUPAC Name

3-(2,2-difluoroethoxymethyl)-1-ethylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2N2O3S/c1-2-13-3-7(17(9,14)15)6(12-13)4-16-5-8(10)11/h3,8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQONESWVUWQTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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